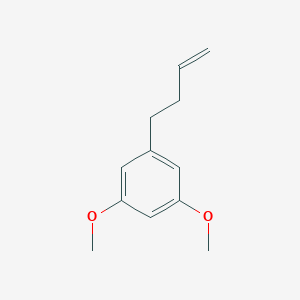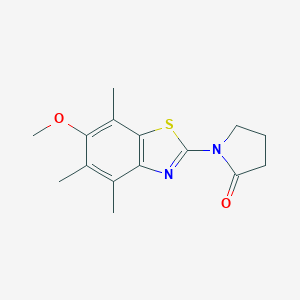
2-Pyrrolidinone, 1-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyrrolidinone, 1-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)-, commonly known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a derivative of benzothiazole and is known for its unique chemical properties that make it useful in various fields of research.
作用機序
MPTP works by inhibiting the activity of complex I of the mitochondrial electron transport chain, leading to the production of reactive oxygen species and oxidative stress. This mechanism of action has been linked to the development of Parkinson's disease, which is characterized by the degeneration of dopaminergic neurons in the substantia nigra.
生化学的および生理学的効果
MPTP has been shown to have a range of biochemical and physiological effects. It has been found to induce oxidative stress, inflammation, and apoptosis in various cell types. MPTP has also been shown to affect the function of various neurotransmitter systems, including the dopamine and serotonin systems.
実験室実験の利点と制限
MPTP has several advantages for lab experiments, including its ability to induce selective neurodegeneration in the dopaminergic system. However, MPTP also has several limitations, including its toxicity and potential for off-target effects.
将来の方向性
There are several future directions for research on MPTP. One area of interest is the development of new treatments for Parkinson's disease that target the mechanisms of MPTP-induced neurodegeneration. Another area of interest is the use of MPTP as a tool to study the role of oxidative stress and inflammation in the development of neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of MPTP and its potential applications in various fields of research.
合成法
MPTP can be synthesized through a multi-step process that involves the reaction of 6-methoxy-4,5,7-trimethyl-2-benzothiazolylamine with pyrrolidinone. This reaction is typically carried out under controlled conditions, with the use of appropriate solvents and reagents.
科学的研究の応用
MPTP has been extensively studied for its applications in scientific research. It has been found to have a range of potential uses in the fields of neuroscience, pharmacology, and biochemistry. MPTP has been used as a tool to study the mechanisms of neurodegenerative diseases, such as Parkinson's disease, and to develop new treatments for these conditions.
特性
CAS番号 |
120165-64-2 |
|---|---|
製品名 |
2-Pyrrolidinone, 1-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)- |
分子式 |
C15H18N2O2S |
分子量 |
290.4 g/mol |
IUPAC名 |
1-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C15H18N2O2S/c1-8-9(2)13(19-4)10(3)14-12(8)16-15(20-14)17-7-5-6-11(17)18/h5-7H2,1-4H3 |
InChIキー |
YSLJVEAQUYRGBM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)N3CCCC3=O)C)OC)C |
正規SMILES |
CC1=C(C(=C(C2=C1N=C(S2)N3CCCC3=O)C)OC)C |
同義語 |
2-Pyrrolidinone, 1-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



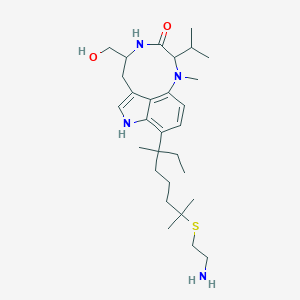
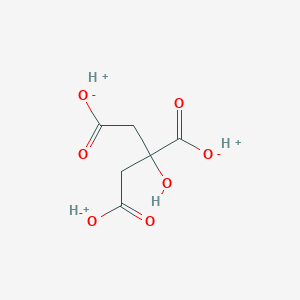
![4-chloro-2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B55093.png)
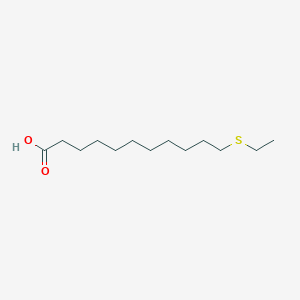
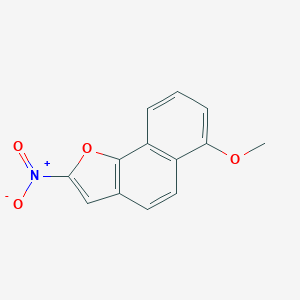
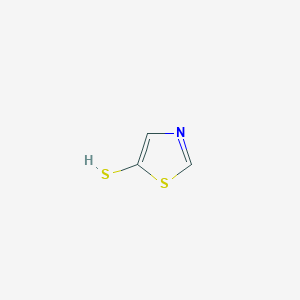
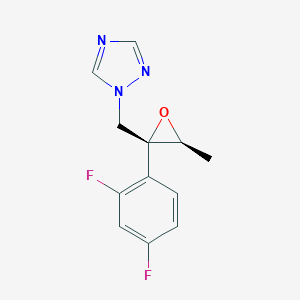
![3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,5,6,7-tetrabromophthalide](/img/structure/B55099.png)
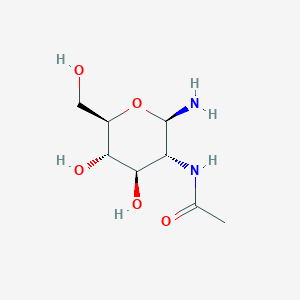

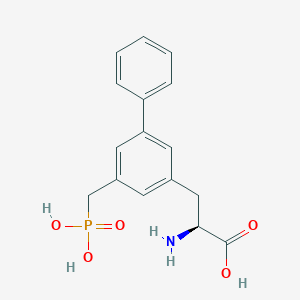
![Magnesium,[3,5-bis(trifluoromethyl)phenyl]bromo-](/img/structure/B55108.png)
